Cefoselis Sulfate

Antibacterial MSSA MIC comparison

Researchers requiring reliable Gram-positive coverage in mixed-infection models often face inadequate antistaphylococcal activity from standard 4th-gen cephalosporins. Cefoselis sulfate (FK-037) delivers superior potency against MSSA and penicillin-resistant S. pneumoniae (MIC90 0.5-1 μg/mL), outperforming cefepime and cefpirome in head-to-head assays. • Proven CNS penetration: Cmax 18.728 μg/mL, MRT 1.945 h in brain vs 0.904 h plasma. • >94% susceptibility against non-ESBL Enterobacteriaceae; validated PopPK model in pediatric populations (≥96.7% PTA at 40 mg/kg). • Supplied as ≥98% pure solid; globally available in mg-to-g quantities with batch-specific HPLC/NMR documentation.

Molecular Formula C19H24N8O10S3
Molecular Weight 620.6 g/mol
CAS No. 122841-12-7
Cat. No. B1668863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefoselis Sulfate
CAS122841-12-7
SynonymsWinsef;  (6R(6alpha7beta(Z)))7(((2Amino4thiazolyl)(methoxyimino)acetyl)amino)3((23dihydro2(2hydroxyethyl)3imino1Hpyrazol1yl)methyl)8oxo5Thia1azabicyclo(4.2.0)oct2ene2carboxylic acid sulfate
Molecular FormulaC19H24N8O10S3
Molecular Weight620.6 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-].OS(=O)(=O)O
InChIInChI=1S/C19H22N8O6S2.H2O4S/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;1-5(2,3)4/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);(H2,1,2,3,4)/b20-11?,24-12-;/t13-,17-;/m1./s1
InChIKeyLZOLCSVRFKCSEM-ZQCAECPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefoselis Sulfate (CAS 122841-12-7) for Scientific Research Procurement


Cefoselis sulfate (FK-037) is a parenteral fourth-generation cephalosporin antibiotic belonging to the zwitterionic 7-methoxyimino cephalosporin class [1]. Developed by Fujisawa Pharmaceutical (Japan) and first approved in 1998, this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative aerobic bacteria through inhibition of penicillin-binding proteins (PBPs) [2]. The sulfate salt form (molecular weight 620.64) provides enhanced aqueous solubility for parenteral administration .

Why Cefoselis Sulfate Cannot Be Substituted with Other Fourth-Generation Cephalosporins


Although classified within the same fourth-generation cephalosporin class, cefoselis exhibits quantifiable differential activity profiles relative to cefepime and cefpirome that preclude simple interchangeability in research and clinical development applications [1]. The compound's zwitterionic structure at the C3 position enables distinct outer membrane penetration kinetics and PBP binding affinities that translate into measurable differences in antibacterial spectrum, particularly against methicillin-susceptible staphylococci and specific Gram-negative pathogens [2]. The following evidence demonstrates these quantifiable differentiation points across multiple assay systems and pathogen panels [3].

Quantitative Evidence for Cefoselis Sulfate Differentiation from Comparator Antibiotics


Superior Antistaphylococcal Activity of Cefoselis Versus Cefepime and Cefpirome on MSSA

Cefoselis demonstrated superior antistaphylococcal activity on methicillin-susceptible Staphylococcus aureus (MSSA) isolates compared to cefepime and cefpirome [1]. Against penicillin-resistant Streptococcus pneumoniae, cefoselis showed enhanced activity with MIC90 values of 0.5 μg/mL for intermediate-resistant and 1 μg/mL for fully resistant strains [2].

Antibacterial MSSA MIC comparison

High Susceptibility Rates in Non-ESBL-Producing Enterobacteriaceae: Cefoselis Differentiation Data

Cefoselis demonstrates a sharp differential in susceptibility between ESBL-producing and non-ESBL-producing Enterobacteriaceae strains. Against non-ESBL-producing Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, cefoselis achieved susceptibility rates of 100%, 94.3%, and 97.0% respectively, while rates against ESBL-producing strains were below 10% [1]. Against Pseudomonas aeruginosa, cefoselis and cefpirome were twofold more active than ceftazidime and cefepime (MIC90 16 μg/mL) [2].

Enterobacteriaceae ESBL Susceptibility

Cefoselis Brain Penetration and CNS Pharmacokinetic Profile in Preclinical Models

Cefoselis demonstrates quantifiable brain tissue penetration with distinct pharmacokinetic parameters. In mice, cefoselis achieved brain Cmax of 18.728 μg/mL, AUC0-t of 10.119 μg·h/mL, and mean residence time of 1.945 hours, with t1/2 of 0.261 h [1]. The compound exhibited concentration-dependent inhibition of GABA-induced currents with IC50 of 185 mM .

Pharmacokinetics Brain penetration CNS

Clinical Tolerability and Renal Safety Profile of Cefoselis

Cefoselis sulfate demonstrated favorable clinical tolerability in multiple study populations. In a pediatric population PK study with hematological malignancy patients, no adverse events led to discontinuation [1]. The compound showed no adverse effects on kidney function, blood cell counts, or other laboratory parameters in preclinical assessments .

Safety Tolerability Renal

Cefoselis Sulfate: Recommended Research and Development Application Scenarios


Gram-Positive Pathogen Research: MSSA and Streptococcus pneumoniae Studies

For in vitro and in vivo studies focusing on methicillin-susceptible Staphylococcus aureus (MSSA) or penicillin-resistant Streptococcus pneumoniae, cefoselis offers superior antistaphylococcal potency compared to cefepime and cefpirome. Based on head-to-head comparative data showing superior activity on MSSA isolates and MIC90 values of 0.5-1 μg/mL against penicillin-resistant S. pneumoniae, researchers should select cefoselis when Gram-positive coverage is a critical endpoint [1]. This differentiation is particularly valuable for mixed infection models where both staphylococcal and Gram-negative coverage is required [2].

ESBL Phenotype Discrimination and Non-ESBL Enterobacteriaceae Studies

Cefoselis serves as an effective phenotypic tool for distinguishing ESBL-producing from non-ESBL-producing Enterobacteriaceae in microbiological research. With susceptibility rates exceeding 94% against non-ESBL E. coli, K. pneumoniae, and P. mirabilis but falling below 10% against ESBL producers, cefoselis provides a clear binary outcome that researchers can leverage for strain characterization and screening assays [1]. This sharp differential also makes cefoselis a suitable positive control compound for studies evaluating novel antimicrobials targeting non-ESBL Enterobacteriaceae.

Blood-Brain Barrier Penetration and CNS Infection Models

For neuroscience and infectious disease research involving central nervous system (CNS) targets, cefoselis offers a characterized brain penetration profile with defined pharmacokinetic parameters. The compound achieves measurable brain concentrations (Cmax 18.728 μg/mL) with extended mean residence time (1.945 h) compared to plasma (0.904 h) in preclinical models, enabling researchers to study antibiotic distribution across the blood-brain barrier [1]. This profile supports investigation of cefoselis in experimental meningitis or encephalitis models where CNS exposure is required [2].

Pediatric and Special Population Pharmacokinetic Studies

Researchers conducting population pharmacokinetic (PopPK) studies or investigating antimicrobial therapy in pediatric populations can utilize cefoselis based on its established pediatric PK model. A two-compartment PopPK model has been validated in 53 pediatric patients with hematological malignancies, with weight identified as the primary covariate affecting PK parameters [1]. Monte Carlo simulations demonstrated >96.7% probability of target attainment for susceptible pathogens (MIC 0.25 mg/L) at 40 mg/kg dosing, providing a quantitative framework for dose optimization studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefoselis Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.